(4Z)-4-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-4-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a fluorophenyl group, methoxy groups, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: These involve the reaction of aldehydes or ketones with hydrazines or hydrazides to form the pyrazolone core.
Substitution Reactions: Introduction of the fluorophenyl and methoxy groups through nucleophilic aromatic substitution reactions.
Cyclization Reactions: Formation of the pyrazolone ring through intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Additionally, large-scale production may require the development of specialized reactors and purification systems to handle the complex reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Transition metal catalysts like palladium or platinum for facilitating substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
(4Z)-4-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: Its properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or photonic devices.
Biological Research: The compound’s interactions with biological systems are explored to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of (4Z)-4-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- (4Z)-4-({4-[(4-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness
The presence of the fluorophenyl group in (4Z)-4-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE imparts unique electronic and steric properties, distinguishing it from similar compounds with different substituents. These properties can influence the compound’s reactivity, stability, and biological activity, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C25H21FN2O3 |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
(4Z)-4-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C25H21FN2O3/c1-17-22(25(29)28(27-17)21-6-4-3-5-7-21)14-19-10-13-23(24(15-19)30-2)31-16-18-8-11-20(26)12-9-18/h3-15H,16H2,1-2H3/b22-14- |
InChI Key |
UMGIUYWHPCECDW-HMAPJEAMSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)OC)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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